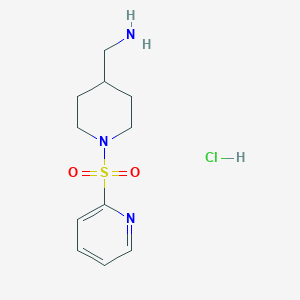

N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

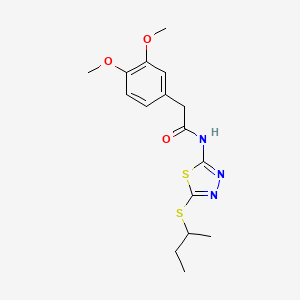

Molecular Structure Analysis

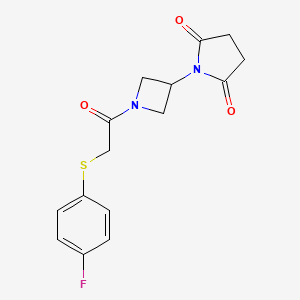

The molecular structure of “N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride” can be represented by the InChI code:1S/C10H14N2.2ClH/c1-12(2)10-5-3-4-8-6-11-7-9(8)10;;/h3-5,11H,6-7H2,1-2H3;2*1H . This indicates that the compound has a molecular weight of 235.16 . Physical And Chemical Properties Analysis

“N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride” is a powder at room temperature . It has a molecular weight of 235.16 . The compound is stored at room temperature .科学的研究の応用

Molecular Doping in Organic Semiconductors

Molecular doping plays a crucial role in enhancing the conductivity of organic semiconductors, particularly in plastic electronics applications. N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride (referred to as N-DMBI-H) serves as an established n-dopant. When combined with complex oxidants or reductants, it facilitates direct electron transfer reactions, leading to improved charge transport properties in organic materials . Notably, N-DMBI-H has been implicated in the production of molecular hydrogen during the doping process, providing valuable insights into the underlying mechanisms.

Boosting Conductivity in Polymer Films

Recent studies have explored the behavior of N-DMBI-H during film processing. Although the compound decomposes in the solvent, its decomposition product acts as a nucleating agent, ultimately enhancing the conductivity of doped films. For instance, in the context of P(NDI2OD-T2) films, this effect positively impacts performance .

Biological Potential and Molecular Docking Studies

Indole derivatives, including N-DMBI-H, have attracted interest due to their biological potential. Researchers have investigated novel indolyl and oxochromenyl xanthenone derivatives, performing molecular docking studies to assess their anti-HIV-1 activity . While N-DMBI-H’s specific role in this context requires further exploration, its structural features make it an intriguing candidate for drug discovery.

Synthesis and Characterization

N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, a compound related to N-DMBI-H, has been synthesized and characterized. Single crystal XRD analysis confirmed its structure, opening avenues for further investigations .

n-Type Doping Mechanisms

In the realm of n-type doping, N-DMBI-H has been employed as a precursor. Its unique properties, including the presence of a labile hydrogen atom, contribute to its effectiveness as a dopant. Researchers have associated N-DMBI-H with various host materials, including carbon-based systems .

Pallini, F., Mattiello, S., Manfredi, N., Mecca, S., Fedorov, A., Sassi, M., … Beverina, L. (2023). Direct detection of molecular hydrogen upon p- and n-doping of organic semiconductors with complex oxidants or reductants. Journal of Materials Chemistry A, 11(15), 7586–7595. Link Data, 2021-5-5. A New Look into 4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N-Dimethylaniline (DMBI-H) as a n-Dopant for Organic Semiconductors. Link Kasralikar, G. S., Patil, S. A., & Patil, S. A. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1–10. Link Revisiting doping mechanisms of n-type organic materials with N-DMBI-H. (2024). Link

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific accidents occur .

特性

IUPAC Name |

N,N-dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-12(2)10-5-3-4-8-6-11-7-9(8)10;;/h3-5,11H,6-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXOMENVPLBRJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1CNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(3-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2749537.png)

![2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2749538.png)

![4-methoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2749540.png)

![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2749546.png)